molecular formula C7H8O2 B2554321 2,5-Dimethylfuran-3-carbaldehyde CAS No. 54583-69-6

2,5-Dimethylfuran-3-carbaldehyde

Cat. No. B2554321
CAS RN: 54583-69-6
M. Wt: 124.139
InChI Key: RIMWBHRVGAHGNE-UHFFFAOYSA-N
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Description

2,5-Dimethylfuran-3-carbaldehyde is a chemical compound with the CAS Number: 54583-69-6 . It has a molecular weight of 124.14 .


Synthesis Analysis

The synthesis of 2,5-Dimethylfuran-3-carbaldehyde and similar compounds has been a subject of research. For instance, one study discusses the manufacture and uses of furan platform chemicals (FPCs) directly available from biomass . Another study achieved switchable synthesis of 2,5-dimethylfuran and 2,5-dihydroxymethyltetrahydrofuran with high yields over Raney Ni .


Molecular Structure Analysis

The molecular structure of 2,5-Dimethylfuran-3-carbaldehyde is established by various spectral studies such as EI-MS, FT-IR, 1H and 13C NMR .


Chemical Reactions Analysis

2,5-Dimethylfuran-3-carbaldehyde undergoes various chemical reactions. For example, it can be selectively oxidized to 2,5-diformylfuran (DFF), an important furan platform compound . Another study discusses the unimolecular decomposition of 2,5-dimethylfuran .


Physical And Chemical Properties Analysis

It is stored at a temperature of -10 degrees . More detailed physical and chemical properties can be obtained from its MSDS .

Scientific Research Applications

Optical and Photophysical Investigation

The compound has been used in the optical and photophysical investigation of (2E)-1-(2,5-Dimethylfuran-3-Yl)-3-(9-Ethyl-9H-Carbazol-3-Yl)Prop-2-en-1-One (DEPO) by Spectrofluorometer in an organized medium . The study involved the determination of solvatochromic properties such as extinction coefficient, oscillator strength, transition dipole moment, stokes shift, fluorescence quantum yield, and photochemical quantum yield .

Synthesis of DEPO Dye

2,5-Dimethylfuran-3-carbaldehyde has been used in the synthesis of DEPO dye. The dye was prepared by the reaction of 9-ethyl-9H-carbazole-3-carbaldehyde with 1-(2,5-dimethylfuran-3-yl)ethanone under microwave irradiation . The dye is photostable in DMSO but undergoes photodecomposition in chloromethane solvents .

Probe or Quencher in Determining Critical Micelle Concentration

The DEPO dye, synthesized using 2,5-Dimethylfuran-3-carbaldehyde, can be used as a probe or quencher to determine the critical micelle concentration (CMC) of cetyltrimethyl ammonium bromide (CTAB) and sodium dodecyl sulfate (SDS) .

Material Science Applications

Fluorescent organic molecules, such as those synthesized using 2,5-Dimethylfuran-3-carbaldehyde, have applications in various fields of material sciences. These include optical limiting, third-order nonlinear optical properties, organic electro-optics, organic light-emitting diodes, dye-synthesized solar cells, and Langmuir films .

Selective Separation of 2,5-Dimethylfuran

2,5-Dimethylfuran-3-carbaldehyde plays a crucial role in the chemical industry, particularly in the separation of 2,5-dimethylfuran (DMeF) and 2,5-methyltetrahydrofuran (DMeTHF) mixtures .

Conversion of HMF to DMF

In the presence of a CuRu/C catalyst, 2,5-Dimethylfuran-3-carbaldehyde has been used for the conversion of HMF to DMF .

Mechanism of Action

The mechanism of action of 2,5-Dimethylfuran-3-carbaldehyde is related to its chemical reactions. For instance, in the photocatalytic oxidation of 5-hydroxymethylfurfural to 2,5-diformylfuran, solar energy is used as a sustainable, clean, cheap, and green energy source .

Safety and Hazards

2,5-Dimethylfuran-3-carbaldehyde is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It is a flammable liquid and can cause skin irritation, serious eye irritation, and may cause an allergic skin reaction . It may also cause respiratory irritation .

Future Directions

The future directions of 2,5-Dimethylfuran-3-carbaldehyde research are promising. It is part of the furan platform chemicals which are being studied for their potential to replace traditional resources such as crude oil with biomass . There are excellent applications of bio-based materials besides the broadly promoted manufacture of fuels and monomers .

properties

IUPAC Name

2,5-dimethylfuran-3-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8O2/c1-5-3-7(4-8)6(2)9-5/h3-4H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIMWBHRVGAHGNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

124.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5-Dimethylfuran-3-carbaldehyde

CAS RN

54583-69-6
Record name 2,5-dimethylfuran-3-carbaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a solution of (2,5-dimethylfuran-3-yl)methanol (3.8 g) obtained by the above-mentioned reaction in methylene chloride (30 mL) was added a Dess-Martin reagent (15.3 g) at 0° C., and the mixture was stirred at 0° C. for 3 hr. The reaction mixture was poured into water, and the mixture was extracted with ethyl acetate. The organic layer was washed with saturated aqueous sodium hydrogen carbonate, and dried over magnesium sulfate. The solvent was evaporated under reduced pressure, and the residue was purified by silica gel chromatography (0% ethyl acetate/hexane to 20% ethyl acetate/hexane) to give the title compound (2.1 g, 56%) as an oil.
Quantity
15.3 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
56%

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